8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one
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Overview
Description
8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one is a complex organic compound characterized by its unique dioxolo and phthalazinone structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalazinone core, followed by the introduction of the dioxolo ring and the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the dioxolo or phthalazinone rings.
Scientific Research Applications
8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one can be compared to other compounds with similar structures, such as oxolinic acid. These compounds share the dioxolo ring and phthalazinone core but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific chlorophenyl group, which may confer distinct chemical and biological properties.
Similar compounds include:
Oxolinic acid: A quinolinemonocarboxylic acid with antibacterial properties.
Other dioxolo-phthalazinone derivatives: These compounds may have varying substituents and biological activities, making them useful for comparative studies in medicinal chemistry.
Properties
CAS No. |
656834-03-6 |
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Molecular Formula |
C15H9ClN2O3 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7H-[1,3]dioxolo[4,5-g]phthalazin-8-one |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-3-1-8(2-4-9)14-10-5-12-13(21-7-20-12)6-11(10)15(19)18-17-14/h1-6H,7H2,(H,18,19) |
InChI Key |
LSHZBBZBHQKCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=NNC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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